2,4,6-Tribromophenyl hexanoate
Overview
Description
2,4,6-Tribromophenyl hexanoate: is an organic compound with the molecular formula C12H13Br3O2 and a molecular weight of 428.95 g/mol . It is a derivative of phenol, where the phenyl ring is substituted with three bromine atoms at the 2, 4, and 6 positions, and an ester group formed with hexanoic acid. This compound is primarily used in research settings and has applications in various fields, including chemistry and biology.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of 2,4,6-tribromophenol (tbp), which is used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants .
Biochemical Pathways
As a derivative of TBP, it may influence similar pathways. TBP is known to be involved in the synthesis of brominated flame retardants .
Result of Action
As a derivative of TBP, it may have similar effects. TBP is known to have fungicidal and preservative properties .
Action Environment
The action, efficacy, and stability of 2,4,6-Tribromophenyl hexanoate can be influenced by various environmental factors. For instance, the redox conditions of the soil can affect the transformation of TBP .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4,6-Tribromophenyl hexanoate typically involves the esterification of 2,4,6-tribromophenol with hexanoic acid. The reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar catalysts and dehydrating agents. The reaction conditions would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,4,6-Tribromophenyl hexanoate can undergo nucleophilic substitution reactions. For example, the bromine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as 2,4,6-triazidophenyl hexanoate or 2,4,6-trithiocyanatophenyl hexanoate can be formed.
Hydrolysis: The primary products are 2,4,6-tribromophenol and hexanoic acid.
Scientific Research Applications
Chemistry:
2,4,6-Tribromophenyl hexanoate is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds. It serves as an intermediate in the synthesis of complex molecules and can be used in various substitution reactions to introduce bromine atoms into organic frameworks .
Biology:
In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used in assays to investigate enzyme inhibition or activation and to study the interactions of brominated compounds with biological macromolecules .
Medicine:
While not commonly used in therapeutic applications, this compound can be used in medicinal chemistry research to develop new drugs or to study the pharmacokinetics and pharmacodynamics of brominated compounds .
Industry:
In industrial applications, this compound can be used as a flame retardant or as an intermediate in the production of other flame-retardant materials. Its brominated structure makes it effective in reducing the flammability of polymers and other materials .
Comparison with Similar Compounds
2,4,6-Tribromophenol: The parent compound of 2,4,6-Tribromophenyl hexanoate, used in similar applications but lacks the ester group.
2,4,6-Tribromoanisole: Another brominated phenol derivative, used as a fungicide and in the synthesis of other brominated compounds.
2,4,6-Tribromobenzoic Acid: A brominated benzoic acid derivative, used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness:
This compound is unique due to its ester linkage, which allows it to undergo hydrolysis and release 2,4,6-tribromophenol. This dual functionality makes it versatile in both synthetic and biological applications. Its brominated structure also imparts flame-retardant properties, making it useful in industrial applications .
Properties
IUPAC Name |
(2,4,6-tribromophenyl) hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br3O2/c1-2-3-4-5-11(16)17-12-9(14)6-8(13)7-10(12)15/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKADNUIXFNFRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340762 | |
Record name | 2,4,6-Tribromophenyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-09-5 | |
Record name | 2,4,6-Tribromophenyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tribromophenyl Hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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